(E)-3-(4-fluorophenyl)but-2-en-1-ol

Catalog No.
S14630557
CAS No.
M.F
C10H11FO
M. Wt
166.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-fluorophenyl)but-2-en-1-ol

Product Name

(E)-3-(4-fluorophenyl)but-2-en-1-ol

IUPAC Name

3-(4-fluorophenyl)but-2-en-1-ol

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

InChI

InChI=1S/C10H11FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3

InChI Key

JTSBYSCJEWNJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1=CC=C(C=C1)F

(E)-3-(4-fluorophenyl)but-2-en-1-ol is an organic compound characterized by the presence of a double bond and a hydroxyl group, making it a member of the class of alcohols. The compound's structure features a 4-fluorophenyl group attached to a butenol backbone, which contributes to its unique chemical properties. The fluorine atom enhances the compound's reactivity and potential biological activity due to its electronegative nature. This compound can be represented with the molecular formula C10H11F and has a molecular weight of approximately 168.20 g/mol.

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes. Common reagents include chromium trioxide or pyridinium chlorochromate.
  • Reduction: The double bond can be reduced to form saturated alcohols using catalysts such as palladium on carbon or lithium aluminum hydride.
  • Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

The major products formed from these reactions include:

  • Oxidation: 3-(4-fluorophenyl)but-2-en-1-one or 3-(4-fluorophenyl)but-2-enal.
  • Reduction: 3-(4-fluorophenyl)butan-1-ol.
  • Substitution: Various substituted derivatives depending on the electrophile used.

Research indicates that (E)-3-(4-fluorophenyl)but-2-en-1-ol exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been explored for its anticancer properties, showing cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells . Furthermore, this compound is under investigation for its antioxidant activity, which may have implications in preventing oxidative stress-related diseases.

The synthesis of (E)-3-(4-fluorophenyl)but-2-en-1-ol typically involves:

  • Wittig Reaction: A common method where 4-fluorobenzaldehyde reacts with an appropriate alkene in the presence of a phosphonium ylide and a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like tetrahydrofuran.
  • Industrial Production: On a larger scale, catalytic processes utilizing palladium or nickel complexes may be employed to enhance yield and selectivity while maintaining the integrity of the (E)-isomer.

(E)-3-(4-fluorophenyl)but-2-en-1-ol has several applications across different fields:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Investigated for its interactions with biomolecules and potential therapeutic effects.
  • Medicine: Explored for anti-inflammatory and anticancer activities.
  • Industry: Utilized in the production of specialty chemicals and materials .

The interactions of (E)-3-(4-fluorophenyl)but-2-en-1-ol with biological targets are significant for understanding its mechanism of action. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, potentially modulating enzyme or receptor activity. This interaction profile suggests that it may influence various biochemical pathways, contributing to its biological activity.

Several compounds share structural similarities with (E)-3-(4-fluorophenyl)but-2-en-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Fluorophenyl)butan-1-olC10H13FSaturated alcohol, less reactive due to absence of double bond
3-(4-Fluorophenyl)butanoic acidC10H11FCarboxylic acid derivative, potential for different biological activity
(E)-3-(4-Fluorophenyl)-prop-2-enalC10H9FContains an aldehyde group, differing reactivity profile

These compounds illustrate variations in functional groups that influence their chemical behavior and biological activity. The presence of the double bond and hydroxyl group in (E)-3-(4-fluorophenyl)but-2-en-1-ol differentiates it from these similar compounds, potentially enhancing its reactivity and biological properties .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

166.079393132 g/mol

Monoisotopic Mass

166.079393132 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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